molecular formula C16H17N3O B7758242 (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide

(E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide

Cat. No.: B7758242
M. Wt: 267.33 g/mol
InChI Key: AKUNCXOWISUFIS-LDADJPATSA-N
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Description

(E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, alkoxides, and thiolates

Major Products Formed

    Oxidation: Corresponding oxides and quinones

    Reduction: Amines and hydrazines

    Substitution: Derivatives with different functional groups replacing the amino group

Scientific Research Applications

(E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to changes in their structure and function. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide
  • (E)-N’-(1-(4-aminophenyl)ethylidene)-2-chlorobenzohydrazide
  • (E)-N’-(1-(4-aminophenyl)ethylidene)-2-nitrobenzohydrazide

Uniqueness

(E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide is unique due to the presence of the methyl group on the benzohydrazide moiety. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets. Compared to its analogs with different substituents, the methyl group may enhance the compound’s stability and biological activity.

Properties

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-5-3-4-6-15(11)16(20)19-18-12(2)13-7-9-14(17)10-8-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUNCXOWISUFIS-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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